8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
Description
Overview of Azabicyclic Ring Systems in Modern Chemical Research
Heterocyclic ring systems, particularly those containing nitrogen, are prevalent in a majority of small-molecule drugs. chemrxiv.org They often function as hydrogen bond donors or acceptors and introduce conformational constraints that can enhance a molecule's activity and selectivity for a biological target. chemrxiv.org The rigid, three-dimensional structure of azabicyclic scaffolds makes them particularly attractive templates for the design and synthesis of novel therapeutic agents. Advances in synthetic methodologies have expanded the accessible chemical space of these ring systems, enabling the rapid generation of novel and diverse molecular structures for drug discovery programs. chemrxiv.orgchemrxiv.org
Historical Context and Structural Significance of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane (B1204802) scaffold, is a bicyclic amine where a pyrrolidine (B122466) and a piperidine (B6355638) ring share a common nitrogen atom and two carbon atoms. bris.ac.uk This framework is the central structural element of tropane alkaloids, a class of over 300 naturally occurring compounds found predominantly in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. wisdomlib.orgnih.govehu.es
Historically, tropane alkaloids are among the oldest medicines and poisons known to humanity. bris.ac.uknih.gov Well-known members of this class include hyoscyamine, scopolamine, and cocaine, which exhibit a range of potent physiological effects. nih.govnih.gov The chemical structure of the tropane ring system was a subject of intense study, with pioneering work by chemists like Richard Willstätter, who established the structures of these alkaloids in the early 20th century. bris.ac.uk A significant milestone in its history was the elegant biomimetic, one-pot synthesis of tropinone (B130398) (a ketone derivative of the tropane scaffold) reported by Sir Robert Robinson in 1917, which remains a landmark achievement in organic chemistry. bris.ac.uknih.gov The elucidation and synthesis of this scaffold were crucial for understanding the structure-activity relationships of these important natural products.
Unique Structural Characteristics and Stereochemical Considerations of 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
This compound is a specific synthetic derivative of the tropane scaffold. Its structure is defined by the core 8-azabicyclo[3.2.1]octane framework with two key modifications: an ethyl group attached to the nitrogen atom at position 8, and a hydroxyl (-OH) group at position 3.
A critical aspect of the 8-azabicyclo[3.2.1]octane system is its rigid, bridged structure, which gives rise to distinct stereochemical possibilities for substituents. For a substituent at the C-3 position, such as the hydroxyl group in this compound, two diastereomeric orientations are possible:
Endo: The substituent is oriented towards the six-membered piperidine ring of the bicyclic system.
Exo: The substituent is oriented away from the six-membered ring.
This stereochemistry is crucial as it significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The specific synthesis method determines which isomer is formed or whether a mixture is produced. The conformational rigidity of the bicyclic system locks these substituents into well-defined spatial positions, a feature that is highly valuable in rational drug design.
Table 1: Structural Features of this compound
| Feature | Description |
| Core Scaffold | 8-Azabicyclo[3.2.1]octane (Tropane) |
| Nitrogen Substituent (Position 8) | Ethyl group (-CH₂CH₃) |
| Carbon Ring Substituent (Position 3) | Hydroxyl group (-OH) |
| Key Stereochemistry | The hydroxyl group at C-3 can exist in either an endo or exo configuration. |
| Molecular Nature | Bicyclic tertiary amine and a secondary alcohol. |
Foundational Role of the 8-Azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane scaffold is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. The diverse and potent biological activities displayed by molecules containing this skeleton have ensured continuous interest from the scientific community.
The tropane core is the functional heart of numerous pharmaceutically important alkaloids and their semisynthetic derivatives, including mydriatics, antiemetics, and anesthetics. bris.ac.ukresearchgate.net Its rigid structure provides a fixed orientation for functional groups, which can lead to high-affinity and selective interactions with specific receptors or enzymes. Researchers have extensively modified the core scaffold at the nitrogen atom and various positions on the carbon rings to create vast libraries of compounds. nih.gov These synthetic analogues have been investigated for their potential in treating a range of neurological and psychiatric disorders. ehu.es For example, derivatives of this scaffold have been designed as potent inhibitors of the dopamine (B1211576) transporter (DAT), highlighting its utility in developing novel central nervous system agents. nih.gov The ability to constrain a piperidine core within this more conformationally rigid bridged system has been shown to be beneficial for enhancing inhibitory activity against certain targets. acs.org
Structure
3D Structure
Properties
IUPAC Name |
8-ethyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-10-7-3-4-8(10)6-9(11)5-7/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKEGDSJNYTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Azabicyclo 3.2.1 Octane Derivatives
Influence of N-Substitution (e.g., N-ethyl, N-methyl, N-isopropyl) on Biological Target Interactions
The nitrogen atom at the 8-position of the 8-azabicyclo[3.2.1]octane ring system is a critical point for structural modification, and the nature of the substituent at this position can significantly influence the biological activity of the resulting compound. The size, lipophilicity, and electronic properties of the N-substituent can modulate interactions with biological targets, such as receptors and transporters.
Studies on a variety of 8-azabicyclo[3.2.1]octane derivatives have shown that altering the N-substituent can lead to changes in binding affinity, selectivity, and functional activity. For instance, in the context of monoamine transporter inhibitors, N-substitution on 3-phenyltropane-based and benztropine-based dopamine (B1211576) transporter (DAT) inhibitors has been reported to have little effect on affinity and selectivity. nih.gov However, for other classes of 8-azabicyclo[3.2.1]octane derivatives, the N-substituent plays a more pronounced role. For example, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the N-substituent was a key focus for optimizing ligand-transporter selectivity. nih.gov
The following table summarizes the influence of different N-alkyl substituents on the binding affinity of 8-azabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT).
| Compound | N-Substituent | DAT Ki (nM) |
| Analog 1 | -CH₃ (methyl) | Varies |
| Analog 2 | -CH₂CH₃ (ethyl) | Varies |
| Analog 3 | -CH(CH₃)₂ (isopropyl) | Varies |
Among N-substituted benztropine (B127874) analogs, the N-methyl, N-allyl, and N-butyl derivatives have shown to be potent in antagonizing the self-administration of cocaine. science.gov This highlights that even subtle changes to the N-substituent can have profound effects on the pharmacological profile of the compound.
Impact of Stereochemical Configuration (endo/exo) on Pharmacological Profiles and Receptor Binding
The stereochemistry at the C3 position of the 8-azabicyclo[3.2.1]octane ring, designated as either endo or exo, is a critical determinant of pharmacological activity. This stereochemical arrangement dictates the spatial orientation of the C3-substituent relative to the bicyclic core and, consequently, its interaction with the binding site of a biological target.
The rigid nature of the tropane (B1204802) skeleton often leads to significant differences in the biological profiles of endo and exo isomers. For many classes of tropane derivatives, one stereoisomer is significantly more active than the other. For instance, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, constraining the piperidine (B6355638) ring into the more rigid azabicyclic scaffold was found to be beneficial for activity, with the endo-substituted tropyl sulfonamide showing a notable increase in potency. nih.gov
The following table illustrates the general impact of endo vs. exo stereochemistry on receptor binding affinity.
| Compound Series | Stereochemistry | Receptor Affinity |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | endo | Higher Affinity |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | exo | Lower Affinity |
The crystallization of certain 8-azabicyclo[3.2.1]octane intermediates with high stereospecificity in the endo configuration underscores the importance of controlling this stereocenter during synthesis to achieve the desired biological activity. google.comgoogle.com
Role of C3-Substituents on Receptor Affinity and Selectivity
The substituent at the C3 position of the 8-azabicyclo[3.2.1]octane ring is a primary determinant of a compound's affinity and selectivity for its biological target. A wide variety of substituents, ranging from simple esters and hydroxyl groups to complex aryl and diarylmethoxy moieties, have been explored at this position.
In the context of monoamine transporter inhibitors, the nature of the C3-substituent is crucial for modulating potency and selectivity. For example, in a series of 3β-phenyltropane derivatives, lipophilic interactions between the C2-position and the cocaine binding site on the dopamine transporter were found to enhance potency. nih.gov The introduction of a 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene] group at the C3 position led to compounds with high affinity and selectivity for the dopamine transporter. researchgate.net
The rank order of potency based on substitution at the C3 position for certain tropane analogs has been established as 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl, demonstrating the significant impact of the electronic and steric properties of the C3-aryl group. acs.org
| C3-Substituent | Target | Effect on Affinity |
| 3,4-Dichlorophenyl | DAT | High |
| 2-Naphthyl | DAT | Moderate-High |
| 4-Fluorophenyl | DAT | Moderate |
| Phenyl | DAT | Lower |
Exploration of Substitutions on the Bridged Ring System and Their Contribution to Activity
Modifications to the carbon skeleton of the 8-azabicyclo[3.2.1]octane ring system, beyond the N8 and C3 positions, can also significantly impact biological activity. Hydroxylation of the bridged ring system, for example, has been shown to influence both potency and selectivity.
Studies on 6- and 7-hydroxylated tropanes have revealed that these modifications can lead to higher DAT versus SERT selectivity, particularly for 3α-aryl compounds. acs.org Specifically, 7-hydroxy tropanes were found to be more potent at the DAT than their 6-hydroxy counterparts. acs.org These findings suggest that the introduction of polar groups on the tropane ring can alter the binding mode and interactions with the target protein.
Computational Approaches to SAR/SPR Elucidation
Computational methods play an increasingly important role in understanding the SAR and SPR of 8-azabicyclo[3.2.1]octane derivatives, facilitating the design of new compounds with improved properties.
Ligand-based drug design (LBDD) approaches, such as pharmacophore modeling, are employed when the three-dimensional structure of the biological target is unknown. A pharmacophore model represents the essential steric and electronic features required for a molecule to bind to a specific target.
For 8-azabicyclo[3.2.1]octane derivatives, pharmacophore models have been developed to understand the requirements for binding to targets like the dopamine transporter. nih.gov These models can be generated from a set of known active compounds and used to virtually screen large chemical libraries for new potential ligands. The structure-activity relationships of cocaine analogs have supported a pharmacophore model where lipophilic interactions at the β-C(2)-position of 3β-phenyltropanes are crucial for enhanced potency. nih.gov
When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) can be a powerful tool. SBDD involves the use of computational docking and molecular modeling to predict how a ligand will bind to its target protein.
For 8-azabicyclo[3.2.1]octane derivatives, SBDD has been applied to understand their interactions with monoamine transporters. mdpi.com By docking these compounds into homology models or crystal structures of transporters, researchers can visualize the key interactions that govern binding affinity and selectivity. This information can then be used to design new derivatives with optimized interactions, potentially leading to more potent and selective drugs. For instance, structure-based design has been used in the discovery of prescription drugs that interact with the norepinephrine (B1679862) transporter. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational landscape and ligand binding dynamics of flexible molecules like 8-azabicyclo[3.2.1]octane derivatives. These simulations provide atomic-level insights into the time-dependent behavior of molecules, which is crucial for understanding their interaction with biological targets and for the rational design of new therapeutic agents. While specific MD studies focusing exclusively on 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol are not extensively documented in publicly available literature, a wealth of information from simulations of closely related tropane alkaloids, such as cocaine and its analogs, provides a strong framework for understanding its likely conformational preferences and binding characteristics.
MD simulations allow for the exploration of the energetic landscape associated with these different conformations. For the parent N-methyl tropane derivatives, computational studies have explored the energy barrier for the nitrogen inversion process, which interconverts the axial and equatorial forms of the N-methyl group. These studies, combining experimental NMR data with theoretical calculations, have provided insights into the conformational dynamics of the tropane ring system.
In the context of ligand binding, MD simulations are instrumental in elucidating the precise interactions between 8-azabicyclo[3.2.1]octane derivatives and their protein targets, such as the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and muscarinic receptors. These simulations can predict the preferred binding pose of the ligand within the receptor's binding pocket and identify the key amino acid residues involved in stabilizing the ligand-receptor complex.
For instance, extensive MD simulations on cocaine, which features an N-methyl-8-azabicyclo[3.2.1]octane core, have been performed to understand its inhibitory mechanism at the DAT. These studies have revealed that the tropane moiety of cocaine binds within a pocket formed by several transmembrane helices of the transporter. The binding is stabilized by a network of hydrophobic interactions and, in some cases, hydrogen bonds. The orientation of the N-alkyl group can significantly influence the binding affinity and selectivity. While an N-methyl group is common in many potent tropane-based DAT inhibitors, variations in the N-substituent, including N-ethyl groups, are known to modulate the pharmacological profile. Generally, the size and nature of the N-substituent can affect the ligand's ability to fit optimally into the binding pocket and can influence the conformational state of the transporter itself.
The following data tables illustrate the types of information that can be obtained from molecular dynamics simulations of a generic 8-alkyl-8-azabicyclo[3.2.1]octane derivative binding to a transporter protein.
Table 1: Illustrative Conformational Energy Profile of N-Substituent in an 8-Azabicyclo[3.2.1]octane Derivative
| Conformation | Relative Energy (kcal/mol) | Population (%) |
| N-Ethyl (Equatorial) | 0.0 | 75 |
| N-Ethyl (Axial) | 1.5 | 25 |
This table represents a hypothetical energy profile based on typical findings for N-substituted tropanes, where the equatorial conformation is generally more stable.
Table 2: Illustrative Interaction Energies between a Tropane Ligand and Key DAT Residues from MD Simulations
| DAT Residue | Interaction Type | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |
| Asp79 | Ionic/H-bond | -1.5 | -10.2 |
| Ser149 | H-bond | -0.8 | -2.5 |
| Phe155 | Pi-Pi Stacking | -3.2 | -0.5 |
| Tyr156 | H-bond/Hydrophobic | -2.1 | -1.8 |
| Phe320 | Hydrophobic | -4.5 | -0.3 |
| Val324 | Hydrophobic | -2.8 | -0.1 |
This table provides example interaction energies that are typically calculated in MD simulations to identify key residues for ligand binding. The values are illustrative and not specific to this compound.
Advanced Applications and Biological Relevance of the 8 Azabicyclo 3.2.1 Octane Scaffold
Development of Chemical Probes for Elucidating Biological Pathway Mechanisms
The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone in the development of chemical probes designed to investigate and characterize biological pathways, particularly within the central nervous system. The inherent structural rigidity of this bicyclic system allows for the precise spatial orientation of functional groups, which is critical for selective binding to complex biological targets such as transporters and receptors.
Derivatives of 8-azabicyclo[3.2.1]octane are extensively used to create probes for studying monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.netnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-3 and N-8 positions of the scaffold are pivotal in determining the potency and selectivity of these probes. researchgate.netnih.gov For instance, the introduction of different substituents at the 8-position, such as an ethyl group, can significantly influence the binding affinity and selectivity of the molecule for a specific transporter. nih.gov
While much of the research has focused on developing high-affinity ligands for therapeutic purposes, these compounds also serve as invaluable research tools. researchgate.net By systematically altering substituents on the 8-azabicyclo[3.2.1]octane core, medicinal chemists can generate a library of chemical probes with varying affinities and selectivities. These probes are then used in competitive binding assays with radiolabeled ligands to map the binding sites and allosteric modulatory sites of transporters. researchgate.net This information is instrumental in elucidating the mechanisms of neurotransmitter reuptake and understanding how these processes are perturbed in various neurological disorders.
The development of these probes often involves constraining a known pharmacophore onto the 8-azabicyclo[3.2.1]octane skeleton. This approach has led to the discovery of highly selective inhibitors for DAT and SERT, which are essential for studying the distinct roles of these transporters in brain function and disease. nih.govsemanticscholar.org The insights gained from these studies are fundamental to understanding the pathophysiology of conditions like depression, anxiety, and substance abuse, and for the rational design of next-generation therapeutics.
Table 1: Research Findings on 8-Azabicyclo[3.2.1]octane Derivatives as Chemical Probes
| Derivative Class | Target | Key Findings | Reference |
|---|---|---|---|
| 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives | DAT, SERT, NET | The 8-substituent significantly impacts selectivity. The 8-cyclopropylmethyl derivative showed high selectivity for DAT over SERT. | researchgate.netnih.gov |
| 3-Biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters | SERT, DAT | 3-heterobiaryl systems demonstrated a preference for SERT over DAT. | nih.gov |
| Pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides | NAAA | Constraining a piperidine (B6355638) ring into the azabicyclo[3.2.1]octane scaffold was beneficial for inhibitory activity. | semanticscholar.orgnih.gov |
Reference Standards in Analytical Methodologies for Drug Development
In the pharmaceutical industry, the purity and quality of active pharmaceutical ingredients (APIs) are of paramount importance. This necessitates the use of highly characterized reference standards for the identification and quantification of impurities that may arise during the synthesis or degradation of a drug substance. 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol serves as a critical reference standard in the analytical testing of atropine (B194438). pharmaffiliates.com
Atropine is an essential medication, and its purity is strictly regulated. During the manufacturing process of atropine, several related substances can be formed as impurities. Regulatory bodies require that these impurities be identified, quantified, and controlled within acceptable limits. This compound has been identified as a process impurity and a potential degradation product of atropine, often referred to as Atropine Impurity B or a related substance. pharmaffiliates.com
As a reference standard, this compound is used in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In a typical quality control setting, a solution of the reference standard is injected into the chromatograph to determine its retention time and response factor. This allows for the accurate identification and quantification of this specific impurity in batches of the atropine API. The availability of well-characterized impurity standards like this compound is essential for the validation of analytical methods and for ensuring the safety and efficacy of the final drug product. researchgate.netpharmacompass.com
Several suppliers of pharmaceutical reference standards offer this compound for this purpose, highlighting its established role in the quality control of atropine. lgcstandards.comlgcstandards.com
Table 2: Data for this compound as a Reference Standard
| Parameter | Value/Information | Reference |
|---|---|---|
| Compound Name | This compound | |
| Synonyms | Atropine Impurity B (hydrochloride salt), Noratropine Hydrochloride | pharmaffiliates.com |
| Application | Pharmaceutical reference standard for atropine impurity analysis | pharmaffiliates.comlgcstandards.com |
| Analytical Techniques | HPLC, GC-MS | researchgate.net |
| Purpose | Identification and quantification of impurities in drug development and quality control | lgcstandards.com |
Advanced Analytical Characterization and Methodologies for 8 Ethyl 8 Azabicyclo 3.2.1 Octan 3 Ol
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique insights into the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, specifically a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The protons on the bicyclic tropane (B1204802) skeleton would present as a complex series of multiplets. The chemical shifts and coupling constants of the bridgehead protons (at C1 and C5) and the proton on the carbon bearing the hydroxyl group (C3) are particularly diagnostic for confirming the structure and stereochemistry (endo/exo) of the hydroxyl group.
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The ethyl group carbons will appear in the aliphatic region. The chemical shifts of the carbons in the bicyclic system, especially C3, C1, and C5, provide further confirmation of the structure. Comparison with the known spectra of tropine (B42219) and nortropine (B26686) allows for accurate signal assignment.
Predicted ¹H and ¹³C NMR Data for this compound The data below is predicted based on the analysis of related compounds.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₂-CH₃ | ~2.5 (q) | ~48-52 |
| N-CH₂-CH₃ | ~1.1 (t) | ~12-15 |
| C1, C5 (bridgehead) | Multiplets | ~60-65 |
| C2, C4 | Multiplets | ~35-40 |
| C3 | Multiplet | ~65-70 (endo-OH) / ~60-65 (exo-OH) |
| C6, C7 | Multiplets | ~25-30 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular formula is C₉H₁₇NO, corresponding to a monoisotopic mass of 155.1310 g/mol . Electron ionization (EI) would likely lead to fragmentation, with a prominent fragment resulting from the loss of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aliphatic ethyl and bicyclic protons would appear in the 2850-3000 cm⁻¹ region. C-N and C-O stretching bands would be observed in the fingerprint region (1000-1300 cm⁻¹).
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers. The hydroxyl group at the C3 position can exist in either an endo or exo configuration, and the compound is chiral, existing as a pair of enantiomers.
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and thermally stable compounds like tropane alkaloids. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. For this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time would be specific to the compound under defined conditions, and the mass spectrum would confirm its identity. GC can also be used to separate the endo and exo diastereomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds. For the stereoisomer separation of this compound, chiral HPLC is the method of choice.
Chiral Stationary Phases (CSPs): The separation of enantiomers requires a chiral environment, which is provided by a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are often effective for the resolution of tropane alkaloid enantiomers.
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A normal-phase system, typically consisting of a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a polar modifier such as ethanol, isopropanol, or dichloromethane, is commonly employed. nih.gov The composition of the mobile phase is optimized to achieve the best resolution between the enantiomers.
Illustrative Chiral HPLC Separation Parameters The following table provides a general example of conditions that could be adapted for the separation of this compound stereoisomers, based on methods for similar compounds. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Heptane/Ethanol/Dichloromethane mixture |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (LC-MS) |
| Column Temperature | Controlled, often sub-ambient (e.g., 15-25 °C) |
Crystallographic Analysis for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenters in this compound.
A crystallographic analysis of this compound would definitively establish:
The endo or exo orientation of the C3-hydroxyl group.
The conformation of the N-ethyl group (axial or equatorial).
The precise bond lengths and angles of the entire molecule.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
